![molecular formula C13H14ClF B2444586 1-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)bicyclo[1.1.1]pentane CAS No. 2287317-49-9](/img/structure/B2444586.png)
1-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)bicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)bicyclo[111]pentane is a synthetic organic compound that belongs to the class of bicyclo[111]pentane derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)bicyclo[1.1.1]pentane typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction.
Introduction of the chloromethyl group: This step may involve chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid.
Attachment of the 3-fluoro-4-methylphenyl group: This can be done through a Friedel-Crafts alkylation reaction using appropriate aryl halides and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.
Análisis De Reacciones Químicas
Types of Reactions
1-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:
Substitution reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions.
Coupling reactions: The phenyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)bicyclo[11
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a candidate for drug development due to its unique structure.
Industry: Use in materials science for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)bicyclo[1.1.1]pentane would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane
- 1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane
- 1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane
Uniqueness
1-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)bicyclo[1.1.1]pentane is unique due to the presence of both the fluoro and methyl substituents on the phenyl ring, which can influence its chemical reactivity and potential applications. The bicyclo[1.1.1]pentane core also imparts a distinct three-dimensional structure that can affect its interactions with biological targets and materials.
Propiedades
IUPAC Name |
1-(chloromethyl)-3-(3-fluoro-4-methylphenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF/c1-9-2-3-10(4-11(9)15)13-5-12(6-13,7-13)8-14/h2-4H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWATUCUOPHTTRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC(C2)(C3)CCl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

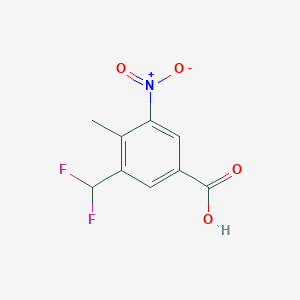
![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2444507.png)
![(E)-5-chloro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2444508.png)
![4-methoxybenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2444509.png)
![3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]thiazol-3-ium iodide](/img/structure/B2444510.png)
![5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-one](/img/structure/B2444512.png)
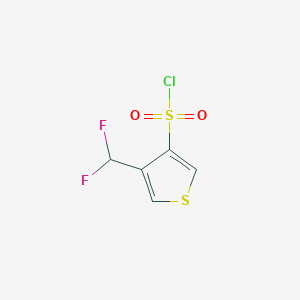
![3-(4-methoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2444516.png)
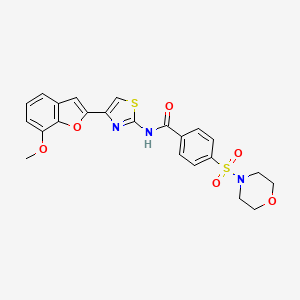
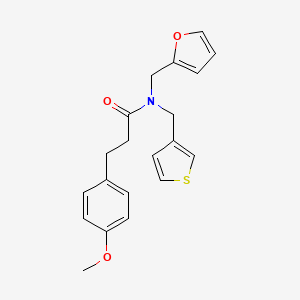
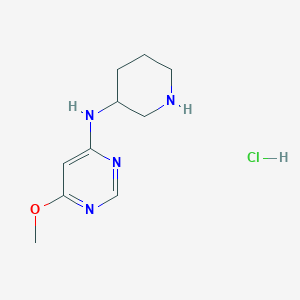
![5-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2444523.png)
![3,6-dichloro-N-cyclopropyl-N-[(pyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2444525.png)
